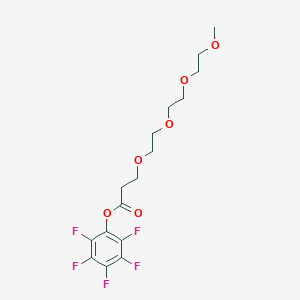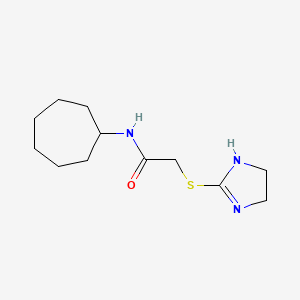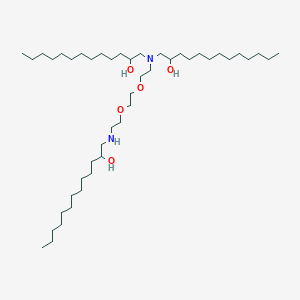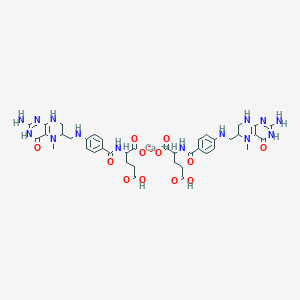
m-PEG4-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG4-PFP ester is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-PFP ester involves the reaction of PEG with pentafluorophenyl (PFP) ester. The PEG chain is typically modified to include a PFP ester group, which can then react with primary amines to form stable amide bonds. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-PFP ester primarily undergoes substitution reactions. The PFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound a valuable reagent in bioconjugation and surface modification applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which react with the PFP ester group. The reactions are typically carried out in organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are amide bonds. These bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Scientific Research Applications
m-PEG4-PFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of m-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards amines. The resulting amide bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Comparison with Similar Compounds
m-PEG4-PFP ester is unique in its ability to form stable amide bonds with primary amines. Similar compounds include:
Bis-PEG-PFP esters: These compounds have two PFP ester groups and can form crosslinks between two amine-containing molecules.
Acid-PEG-PFP esters: These compounds have a carboxylic acid group in addition to the PFP ester group, allowing for additional functionalization.
endo-BCN-PEG4-PFP ester: This compound contains a BCN group in addition to the PFP ester group, enabling click chemistry reactions with azide-containing molecules.
This compound stands out due to its specific application in the synthesis of PROTACs and its high reactivity towards primary amines .
Properties
Molecular Formula |
C16H19F5O6 |
|---|---|
Molecular Weight |
402.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3 |
InChI Key |
SVJYYIVPHFUIOX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)



![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)


